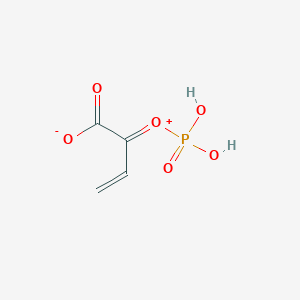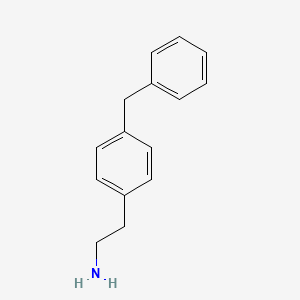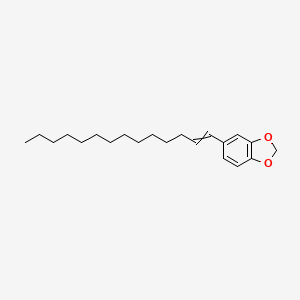![molecular formula C21H43Ge2N3O3 B14318467 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione CAS No. 112343-08-5](/img/structure/B14318467.png)
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione: is a chemical compound with the molecular formula C21H45N3O3Ge2 It is a derivative of triazinane, a six-membered ring containing three nitrogen atoms The compound is characterized by the presence of triethylgermyl groups attached to the propyl chains, which are linked to the triazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione typically involves the reaction of triazinane derivatives with triethylgermylpropyl reagents. The reaction conditions often include:
Solvent: Common solvents used in the synthesis include tetrahydrofuran (THF) or dichloromethane (DCM).
Catalysts: Catalysts such as palladium or platinum complexes may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C.
Time: The reaction time can vary from a few hours to several days, depending on the specific conditions and desired yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazinane derivatives.
Applications De Recherche Scientifique
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: The compound is used as a precursor in the synthesis of other organogermanium compounds. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: Research is being conducted to explore the biological activity of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: The compound’s unique structure and properties make it a candidate for drug development and delivery systems.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: The compound can bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, leading to changes in gene expression and cellular function.
Modulation of Signaling Pathways: The compound can modulate signaling pathways, influencing cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris[3-(trimethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: This compound is similar in structure but contains trimethoxysilyl groups instead of triethylgermyl groups.
1,3,5-Tris[3-(triethoxysilyl)propyl]-1,3,5-triazinane-2,4,6-trione: Another similar compound with triethoxysilyl groups.
Uniqueness
1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties include enhanced stability, reactivity, and potential biological activity, making the compound valuable for various applications in research and industry.
Propriétés
Numéro CAS |
112343-08-5 |
|---|---|
Formule moléculaire |
C21H43Ge2N3O3 |
Poids moléculaire |
530.8 g/mol |
Nom IUPAC |
1,3-bis(3-triethylgermylpropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C21H43Ge2N3O3/c1-7-22(8-2,9-3)15-13-17-25-19(27)24-20(28)26(21(25)29)18-14-16-23(10-4,11-5)12-6/h7-18H2,1-6H3,(H,24,27,28) |
Clé InChI |
ASNSEVUYSJBDOG-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)CCCN1C(=O)NC(=O)N(C1=O)CCC[Ge](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)



![Cyclohexene, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B14318411.png)

![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)


![sodium;ethyl 2-(8-ethyl-3,4-dihydro-1H-pyrano[3,4-b]indol-9-id-1-yl)acetate](/img/structure/B14318440.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)


